molecular formula C19H30N2O3 B13958612 Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13958612
M. Wt: 334.5 g/mol
InChI Key: PXEPIQSWDSGPFZ-UHFFFAOYSA-N
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Description

Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is a complex organic compound that contains a piperidine ring, a benzyl group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate to form benzyl piperidine-1-carboxylate. This intermediate is then reacted with 3-hydroxy-1-(isopropylamino)propane under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the carboxylate group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate
  • Benzyl 3-oxopiperazine-1-carboxylate
  • 1-CBZ-4-(3-hydroxy-propyl)-piperidine

Uniqueness

Benzyl 3-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to unique biological effects and potential therapeutic applications that are not observed with similar compounds.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

benzyl 3-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-15(2)20-18(10-12-22)17-9-6-11-21(13-17)19(23)24-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-18,20,22H,6,9-14H2,1-2H3

InChI Key

PXEPIQSWDSGPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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